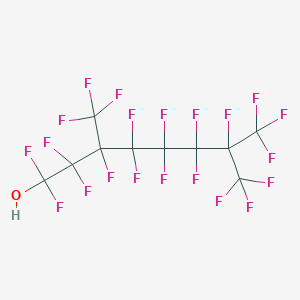

Perfluoro-3,7-dimethyl-1-octanol

Description

Properties

Molecular Formula |

C10HF21O |

|---|---|

Molecular Weight |

536.08 g/mol |

IUPAC Name |

1,1,2,2,3,4,4,5,5,6,6,7,8,8,8-pentadecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |

InChI |

InChI=1S/C10HF21O/c11-1(7(21,22)23,5(17,18)10(30,31)32)3(13,14)6(19,20)4(15,16)2(12,8(24,25)26)9(27,28)29/h32H |

InChI Key |

BZPYGJLVVCRAAT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(O)(F)F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Nomenclature and Structural Considerations of Perfluoro 3,7 Dimethyl 1 Octanol

Systematic IUPAC Nomenclature and Chemical Abstract Service (CAS) Registry

The unique identification of chemical substances is fundamental to scientific discourse. This is achieved through standardized naming conventions and registry numbers, which provide unambiguous references for researchers, industry, and regulatory bodies.

CAS Number: 232587-50-7 (Perfluoro-3,7-dimethyl-1-octanol)

The Chemical Abstracts Service (CAS) has assigned the registry number 232587-50-7 to the compound this compound. chemicalbook.comindofinechemical.comscbt.com This identifier is a unique numerical designation for this specific chemical substance, allowing for clear identification in databases and literature.

Alternative Systematic Nomenclatures

In addition to its common name, this compound is identified by other systematic and non-systematic names. A fully systematic name according to IUPAC rules is 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol . indofinechemical.com Another commonly used name that specifies the position of the non-fluorinated hydrogens is 1H,1H-Perfluoro-(3,7-dimethyloctan-1-ol) . indofinechemical.comscbt.com

| Identifier Type | Identifier |

| CAS Registry Number | 232587-50-7 |

| IUPAC Name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |

| Alternative Name | 1H,1H-Perfluoro-(3,7-dimethyloctan-1-ol) |

Analysis of Molecular Structure and Isomeric Variations

The physical and chemical properties of a compound are intrinsically linked to its molecular structure. Isomeric differences, in particular, can lead to significant variations in behavior.

Specific Structural Features of this compound

This compound is a complex, branched-chain alcohol. Its structure is characterized by an eight-carbon backbone (octanol). Key features include:

A primary alcohol functional group (-CH₂OH) at the first carbon position (C1).

Two trifluoromethyl (CF₃) branches located at the third (C3) and seventh (C7) carbon positions.

A perfluorinated carbon chain, where all hydrogen atoms on the carbon backbone and its branches (with the exception of the two hydrogens on C1) have been substituted with fluorine atoms.

The molecular formula for this compound is C₁₀H₃F₁₉O . indofinechemical.comscbt.com

| Structural Attribute | Description |

| Molecular Formula | C₁₀H₃F₁₉O |

| Molecular Weight | 500.10 g/mol |

| Carbon Backbone | 8-carbon chain (octane) |

| Functional Group | Primary Alcohol (-CH₂OH) at C1 |

| Branching | Two trifluoromethyl (-CF₃) groups at C3 and C7 |

| Fluorination | Perfluorinated structure, excluding the 1H,1H positions |

Consideration of Linear and Branched Isomers within Perfluorinated Compounds

This compound is an example of a branched per- and polyfluoroalkyl substance (PFAS). The distinction between branched and linear isomers within the PFAS family is critical, as the structure influences their production, environmental fate, and partitioning. itrcweb.org

Historically, two primary manufacturing methods have been used to produce PFAS: electrochemical fluorination (ECF) and fluorotelomerization. eurofins.com The ECF process typically yields a mixture of both linear and branched isomers. eurofins.com For instance, PFOA produced via ECF could consist of 78% linear and 22% branched isomers, while ECF-derived PFOS might contain around 70% linear and 30% branched isomers. eurofins.com In contrast, the fluorotelomerization process primarily produces linear isomers. itrcweb.org

These structural differences have significant environmental implications. Research indicates that linear and branched isomers exhibit different behaviors in the environment. researchgate.neteurofins.se For example, linear PFAS have a greater tendency to sorb to soil and sediment, whereas branched isomers are often more prevalent in the water phase. eurofins.comresearchgate.net This difference in partitioning is attributed to the higher polarity of the branched structures. researchgate.net The presence and ratio of linear to branched isomers can, therefore, be useful in forensic investigations to understand the sources and age of PFAS contamination at a given site. itrcweb.org

Synthetic Methodologies and Chemical Derivatization of Perfluoro 3,7 Dimethyl 1 Octanol

Academic Approaches to Compound Synthesis

The construction of the Perfluoro-3,7-dimethyl-1-octanol backbone is not trivial and lacks a dedicated, published synthetic route. However, its synthesis can be understood by examining methodologies developed for other complex perfluorinated compounds.

The custom synthesis of novel or complex perfluorinated compounds often relies on specialized techniques due to the challenges of handling elemental fluorine and other aggressive fluorinating agents. steeronresearch.com One advanced approach involves the direct fluorination of a hydrocarbon precursor. researchgate.net A key strategy, sometimes referred to as the "PERFECT" method (PERFluorination of an Ester and subsequent Conversion to a Target), involves a multi-step process: researchgate.netjst.go.jp

Precursor Synthesis: A partially fluorinated ester is first prepared from a non-fluorinated hydrocarbon alcohol and a perfluoroacyl fluoride (B91410). researchgate.net For a molecule like this compound, this would necessitate the synthesis of a highly branched hydrocarbon diol, 3,7-dimethyl-1,8-octanediol, which is not a trivial starting material itself.

Direct Fluorination: This precursor is then subjected to liquid-phase direct fluorination with elemental fluorine (F₂). This step replaces all carbon-hydrogen bonds with carbon-fluorine bonds. researchgate.net

Thermolysis: The resulting perfluorinated ester is then thermally decomposed to yield the desired perfluorinated product and the starting perfluoroacyl fluoride, which can be recovered. researchgate.net

This methodology allows for the creation of complex perfluorinated structures that are not accessible through traditional building-block approaches. jst.go.jp Companies specializing in synthetic chemistry offer the custom synthesis of such complex fluorinated intermediates, employing state-of-the-art purification techniques to achieve high purity. steeronresearch.com

While the Mitsunobu reaction is primarily a tool for derivatization (see Section 3.2.1), the principles behind its application to fluorinated compounds are relevant to the broader synthetic landscape. The reaction demonstrates that even sterically hindered and electronically deactivated perfluorinated alcohols can undergo reactions at the hydroxyl group under specific conditions. researchgate.netnih.gov The enhanced acidity of the hydroxyl proton in perfluorinated alcohols, due to the strong electron-withdrawing effect of the surrounding fluorine atoms, makes them suitable substrates for reactions like the Mitsunobu condensation. nih.govfluorine1.ru This principle is crucial for planning the synthesis and subsequent modification of complex fluorinated alcohols.

Telomerization and oligomerization are fundamental industrial processes for producing precursors to fluorosurfactants and other fluoropolymers. researchgate.netitrcweb.org

Telomerization is a type of oligomerization where a chain-transfer agent is used in large amounts, resulting in oligomers whose end-groups are fragments of this agent. rsc.org A common example is the radical telomerization of vinylidene fluoride (VDF) or 3,3,3-trifluoropropene (B1201522) (TFP). researchgate.netcore.ac.uk

Oligomerization of monomers like hexafluoropropylene oxide (HFPO) is another key strategy. researchgate.net

These processes typically produce linear or single-branched fluorinated chains. enviro.wiki For a highly branched structure like this compound, a standard telomerization of simple fluoroalkenes would not be feasible. A hypothetical approach would require the synthesis of a custom, branched fluorinated monomer that could then be oligomerized. Alternatively, a branched telogen (chain-transfer agent) could be employed with a suitable fluorinated monomer, though controlling the regioselectivity to achieve the desired 3,7-dimethyl substitution pattern would be a significant synthetic challenge. These strategies highlight the complexity of moving from common linear fluorosurfactant precursors to specifically branched structures. rsc.orgresearchgate.net

Table 1: Overview of Synthetic Principles for Perfluorinated Alcohols

| Synthetic Strategy | Description | Applicability to this compound | Key Challenges |

|---|---|---|---|

| Custom Synthesis (e.g., "PERFECT" method) | Multi-step process involving synthesis of a hydrocarbon precursor, direct fluorination, and thermolysis. researchgate.netjst.go.jp | Theoretically applicable by starting with a hydrocarbon analog like 3,7-dimethyl-1,8-octanediol. | Synthesis of the highly branched non-fluorinated precursor; handling of elemental fluorine. |

| Telomerization/ Oligomerization | Chain-growth process using fluorinated monomers and a chain-transfer agent to build a fluorinated backbone. researchgate.netrsc.org | Not directly applicable with standard monomers. Would require custom branched monomers or telogens. | Lack of suitable branched starting materials; control of isomer formation. |

Derivatization Strategies for this compound

The terminal primary alcohol group (-CH₂OH is not present, the structure is perfluorinated with a terminal -OH) in this compound is the primary site for chemical modification.

Esterification: Perfluorinated alcohols can be converted to their corresponding esters through reaction with carboxylic acids or their derivatives. While mineral acids can be used, milder catalysts are often preferred. Molecular iodine has been shown to be an effective Lewis acid catalyst for the esterification of various alcohols, offering a simple and non-toxic method that often results in high yields. researchgate.net The reaction of this compound with a carboxylic acid in the presence of catalytic iodine would yield the corresponding perfluoroalkyl ester.

Etherification: The synthesis of perfluoroalkyl ethers from perfluorinated alcohols can be achieved through several methods, with the Mitsunobu reaction being particularly notable for its effectiveness with fluorinated substrates. researchgate.netrsc.org

Mitsunobu Reaction: This reaction allows for the condensation of an alcohol with a pronucleophile (like another alcohol or a phenol) under mild, neutral conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). researchgate.netresearchgate.net Fluorophilic ethers are obtained in high yields by reacting perfluorinated alcohols with non-fluorinated alcohols under Mitsunobu conditions. researchgate.net This method is effective even for sterically demanding alcohols like perfluoro-tert-butanol, suggesting its applicability to the branched structure of this compound for producing asymmetric ethers. nih.govfluorine1.ru

The oxidation of fluorotelomer alcohols (FTOHs) to their corresponding perfluorinated carboxylic acids (PFCAs) is a well-documented transformation. researchgate.netumich.edu These oxidation pathways are environmentally relevant and serve as a synthetic route to PFCAs.

The oxidation of this compound would be expected to yield Perfluoro-3,7-dimethyloctanoic acid . chemicalbook.comscbt.com Studies on other FTOHs, such as 6:2 FTOH, show that heterogeneous photooxidation can occur on the surface of atmospheric particles like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃). nih.govacs.org This process is catalyzed by metals within the particles and proceeds through intermediate species. nih.govbohrium.com In a laboratory setting, more controlled oxidation methods can be employed using strong oxidizing agents to convert the perfluorinated alcohol to the target carboxylic acid. researchgate.net The resulting branched-chain PFCA, Perfluoro-3,7-dimethyloctanoic acid, is a known compound. nih.gov

Table 2: Derivatization Reactions of this compound

| Reaction | Reagents/Catalysts | Product Type | Notes |

|---|---|---|---|

| Esterification | Carboxylic Acid, Iodine (catalyst) researchgate.net | Perfluoroalkyl Ester | Mild, non-toxic method suitable for sensitive substrates. |

| Etherification (Mitsunobu) | Alcohol, Triphenylphosphine, Azodicarboxylate (e.g., DIAD) researchgate.netresearchgate.net | Perfluoroalkyl Ether | Highly effective for fluorinated alcohols due to their enhanced acidity. nih.gov |

| Oxidation | Strong oxidizing agents; Heterogeneous photooxidation (e.g., on TiO₂) nih.govacs.org | Perfluorinated Carboxylic Acid researchgate.net | Yields the corresponding Perfluoro-3,7-dimethyloctanoic acid. chemicalbook.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations

Chromatography is the cornerstone for separating Perfluoro-3,7-dimethyl-1-octanol from complex matrices and distinguishing it from related isomers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of many PFAS. However, the analysis of neutral and volatile FTOHs presents unique challenges compared to their ionic perfluoroalkyl acid (PFAA) counterparts. The buffered mobile phases often required for the chromatographic separation of ionic PFAS can suppress the ionization of FTOHs nih.gov.

Despite these challenges, methods have been developed for FTOH analysis. Atmospheric pressure photoionization (APPI) has been shown to be a more responsive and sensitive ionization technique for FTOHs and other neutral PFAS compared to the more common electrospray ionization (ESI) nih.gov. LC-APPI-MS/MS methods can achieve low detection limits, in the picogram range, and have been successfully applied to various biological samples nih.gov. Negative electrospray ionization (ESI) has also been utilized for FTOH analysis, identifying product ions and fragmentation pathways that can facilitate screening dtu.dk. Triple quadrupole tandem MS is considered the method of choice for quantifying FTOHs, offering detection limits in the low picogram range nih.gov.

Table 1: Example LC-MS/MS Parameters for Fluorotelomer Alcohol (FTOH) Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Ionization Mode | Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), typically in negative mode. | nih.govnih.govdtu.dk |

| Mass Analyzer | Triple Quadrupole (QqQ) for quantification; Ion Trap or Time-of-Flight (TOF) for qualitative analysis and structural elucidation. | nih.gov |

| Instrument Detection Limits | Can range from 0.16 to 0.63 pg for APPI-MS/MS. | nih.gov |

| Method Notes | Two separate chromatographic methods are often needed for FTOHs and ionic PFAS due to the ion suppression of FTOHs by buffered mobile phases. | nih.gov |

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a highly effective technique for the direct determination of neutral, volatile PFAS such as this compound and other FTOHs nih.govacs.org. This method is particularly suited for air monitoring and has been used to quantify FTOHs in soil and plant samples acs.orgnih.gov. The analysis of branched-chain secondary FTOHs has been documented in soils years after sludge application, demonstrating the utility of GC-MS for long-term environmental monitoring acs.org. For complex samples, derivatization may be employed to improve chromatographic performance, although FTOHs can be analyzed directly researchgate.net.

Table 2: Typical GC-MS Parameters for Fluorotelomer Alcohol (FTOH) Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govacs.org |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI). | nih.govhereon.de |

| Sample Introduction | Direct injection for liquid extracts; thermal desorption for air samples. | nih.gov |

| Application | Quantification of FTOHs in environmental matrices like soil, plants, and air. | acs.orgnih.gov |

| Method Detection Limits | Can be in the low pg/m³ range for air samples with efficient enrichment steps. | nih.gov |

Reversed-phase chromatography is the standard technique for separating compounds based on their hydrophobicity. In the context of PFAS, this method is crucial for separating complex mixtures of isomers and homologues. The retention of a compound like this compound on a reversed-phase column (e.g., C18) is influenced by its highly fluorinated structure and its branched nature. The perfluoroalkyl moiety is both hydrophobic and lipophobic diva-portal.org.

The branched structure of this compound would result in a different retention time compared to a linear perfluoroalcohol with the same number of carbon atoms. Generally, branched isomers are eluted earlier than their linear counterparts in reversed-phase systems. This separation is essential for isomer-specific quantification, as the toxicological and environmental properties of branched and linear PFAS can differ rsc.org.

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for the detection and structural elucidation of this compound, providing molecular weight information and fragmentation patterns for confirmation.

When using gas chromatography, both electron impact (EI) and chemical ionization (CI) are common ionization modes. EI-MS provides reproducible mass spectra with extensive fragmentation, creating a characteristic fingerprint that is useful for library matching and structural confirmation of compounds like FTOHs hereon.de.

Chemical ionization is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion or protonated molecule. This is advantageous for confirming the molecular weight of the analyte. GC-MS with chemical ionization has been employed to study the isomer distribution of related perfluoroalkyl carboxylates in biological samples nih.gov. These techniques are directly applicable to the analysis of this compound following GC separation.

For LC-MS analyses, electrospray ionization (ESI) in the negative ion mode is the most suitable technique for most PFAS, including FTOHs nih.gov. For FTOHs, the deprotonated molecule [M-H]⁻ can be observed nih.gov. Research has also identified the formation of a [M+O₂]⁻ ion adduct in the ESI source for FTOHs, which can be used for detection nih.gov.

High-resolution mass spectrometry (HRMS), particularly using a Time-of-Flight (TOF) mass analyzer, offers significant advantages. TOF-MS provides highly accurate mass measurements, which allows for the determination of elemental compositions and increases confidence in compound identification nih.gov. This is especially valuable for distinguishing between compounds with similar nominal masses and for identifying unknown transformation products. For a branched isomer like this compound, HRMS is a powerful tool for distinguishing it from other structural isomers nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental ¹⁹F NMR data for this compound could be located. This technique would be essential for confirming the detailed structure of the fluorinated carbon backbone, including the chemical shifts and coupling constants for the fluorine atoms at each position, which are highly sensitive to their local electronic environment.

Specific ¹H NMR and ¹³C NMR spectra for this compound are not available in the public domain. ¹H NMR would be expected to show signals corresponding to the protons in the -CH₂OH group at the C1 position. ¹³C NMR would provide information on each unique carbon environment within the molecule, but specific chemical shift values are un-documented.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Detailed experimental IR and Raman spectra for this compound have not been publicly reported. IR spectroscopy would be expected to identify the characteristic O-H stretching vibration of the alcohol functional group and strong C-F stretching vibrations. Raman spectroscopy would provide complementary information on the fluorocarbon backbone. Without experimental data, a detailed analysis of vibrational modes cannot be provided.

Environmental Transformation and Degradation Mechanisms of Perfluoro 3,7 Dimethyl 1 Octanol

Persistence and Recalcitrance to Degradation in Environmental Matrices

The defining characteristic of perfluorinated substances, including branched isomers like perfluoro-3,7-dimethyl-1-octanol, is their exceptional resistance to degradation. This persistence is primarily attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.

The high-energy C-F bond renders perfluorinated compounds highly resistant to cleavage by common environmental degradation mechanisms. mst.dk

Thermal Degradation: While thermal decomposition of PFAS can occur, it typically requires very high temperatures. For instance, perfluoroalkyl carboxylic acids (PFCAs) may begin to decompose at temperatures as low as 200°C on granular activated carbon, while perfluoroalkane sulfonic acids (PFSAs) require much higher temperatures, at or above 450°C. acs.orgresearchgate.net The complex, branched structure of this compound likely influences its thermal stability, but it is expected to be highly resistant to thermal degradation under typical environmental conditions.

Hydrolytic Degradation: Perfluorinated alcohols are generally stable against hydrolysis due to the absence of readily hydrolyzable functional groups like esters. oup.comresearchgate.net The C-F bonds are not susceptible to hydrolysis under environmental pH conditions.

Oxidative Degradation: Advanced oxidation processes that generate highly reactive radicals can degrade PFAS. mdpi.commdpi.com However, the hydroxyl radical, a powerful oxidant, is often not effective enough on its own to break down the most recalcitrant perfluorinated chains. mdpi.comnih.gov Stronger oxidants or more energetic conditions are typically required for significant degradation. mdpi.com

Biological Degradation: The C-F bond is a major barrier to microbial degradation. acs.orgnih.gov While some polyfluorinated substances can be biotransformed at the non-fluorinated parts of the molecule, the perfluorinated backbone is highly resistant to enzymatic attack. acs.orgnih.gov

The branched structure of this compound further complicates its potential for biotransformation. While linear fluorotelomer alcohols can undergo microbial degradation, the presence of methyl branches in this compound may hinder enzymatic access and activity. acs.orgeurofins.com Research on the biotransformation of other branched PFAS isomers has shown that branching can significantly affect their environmental fate and bioaccumulation potential compared to their linear counterparts. eurofins.comeurofins.se Although specific studies on this compound are scarce, the general understanding of PFAS suggests it would be highly stable against biotransformation. nih.gov

Environmental Transport and Distribution Dynamics

Mobility in Aquatic and Terrestrial Systems

The mobility of Perfluoro-3,7-dimethyl-1-octanol in water and soil is a complex interplay between its chemical structure and the characteristics of the surrounding environment. As with other PFAS, its behavior is largely controlled by the dual nature of its molecular structure: a stable, hydrophobic, and lipophobic perfluorinated carbon chain and a polar, hydrophilic alcohol functional group. itrcweb.org

The environmental transport and fate of PFAS are strongly influenced by factors such as fluorinated chain length, the nature of the functional group, and whether the chain is linear or branched. mdpi.com this compound is a long-chain PFAS (containing ten carbon atoms), which suggests it will have a greater tendency to sorb to organic matter in soil and sediment compared to its shorter-chain counterparts. mdpi.comnih.gov This sorption is primarily driven by hydrophobic interactions between the compound's perfluorinated tail and organic carbon in the environmental matrix. itrcweb.org

However, its branched structure may lead to slightly different behavior compared to a linear isomer. Branched PFAS isomers can exhibit lower hydrophobicity than their linear counterparts, which may result in increased mobility in soil and water. mdpi.com Furthermore, as a fluorotelomer alcohol, it is expected to have low water solubility and a relatively high vapor pressure, properties that facilitate its partitioning from water into the atmosphere. utoronto.carsc.org

The closely related compound, Perfluoro(3,7-dimethyloctanoic acid), provides some insight into the physical properties of a branched C10 structure. While data for the alcohol form is scarce, the properties of analogous compounds illustrate the general characteristics that would influence environmental transport.

| Compound | Molecular Formula | Boiling Point (°C) | Vapor Pressure | Water Solubility |

|---|---|---|---|---|

| Perfluoro(3,7-dimethyloctanoic acid) (Analogue) | C10HF19O2 | 215-217 | <1 mmHg | Data not available |

| 6:2 Fluorotelomer Alcohol (6:2 FTOH) | C8H5F13O | 193-194 | 0.13 mmHg (at 25°C) | 18.8 mg/L |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | C10H5F17O | 231-232 | 0.01 mmHg (at 25°C) | 0.4 mg/L |

Data sourced from various references for analogous compounds to illustrate expected properties. exfluor.comresearchgate.net

In aquatic environments, this compound is expected to partition between the water column and sediment. The extent of this partitioning is described by the sediment-water partitioning coefficient (K_d_), which is heavily influenced by the sediment's organic carbon content. nih.govresearchgate.net For long-chain PFAS, sorption to sediment is a significant fate process. nih.gov Studies on other PFAS have shown that for each additional CF2 group in the carbon chain, the logarithm of the organic carbon-normalized sorption coefficient (log K_oc_) increases, indicating stronger sorption. mdpi.com

Therefore, due to its C10 structure, this compound would likely exhibit significant accumulation in sediments, particularly those with high organic carbon content. researchgate.net This process retards its movement in surface water systems. However, shorter-chain PFAS and some branched isomers exhibit greater mobility and are more readily transported in the dissolved phase in surface water. nih.govresearchgate.net While anionic PFAS like carboxylates and sulfonates are generally mobile in groundwater, the alcohol functional group of this compound makes it less ionic and more prone to partitioning at air-water interfaces, which can also influence its transport. itrcweb.org

| PFAS Compound Class | Typical Log K_d_ Range (L/kg) | Primary Influencing Factors |

|---|---|---|

| Short-Chain PFCAs (C4-C7) | < 0.6 - 2.3 | Chain length, organic carbon |

| Long-Chain PFCAs (≥ C8) | > 2.0 | Chain length, organic carbon |

| Short-Chain PFSAs (C4, C6) | 0.9 - 3.0 | Chain length, functional group |

| Long-Chain PFSAs (≥ C8) | > 3.0 | Chain length, functional group |

General partitioning behavior for different classes of PFAS, indicating the likely strong sorption of a C10 compound. nih.govnih.gov

Atmospheric Transport and Deposition

The atmosphere represents a critical pathway for the global distribution of many PFAS, particularly volatile precursor compounds like fluorotelomer alcohols. publish.csiro.aunccoast.org

This compound, as a fluorotelomer alcohol, is considered a volatile PFAS precursor. publish.csiro.au FTOHs have relatively high vapor pressures and low water solubilities, which allows them to be released from industrial sites, consumer products, and waste facilities into the atmosphere. utoronto.carsc.orgnccoast.org Once airborne, these compounds can travel vast distances. The atmospheric lifetime of FTOHs is estimated to be around 20 days or longer, which is sufficient for widespread hemispheric and even global transport. utoronto.caacs.orgresearchgate.net

Field studies have confirmed the presence of FTOHs in the atmosphere of remote locations, including the Alps and the Arctic, far from direct emission sources. publish.csiro.au The 8:2 FTOH, a C10 analogue, is frequently the most abundant FTOH detected in these remote air samples. publish.csiro.auresearchgate.net This provides strong evidence that a branched C10 FTOH like this compound would also be subject to long-range atmospheric transport, contributing to the contamination of pristine environments. publish.csiro.au

During long-range transport, this compound does not remain inert. The primary atmospheric removal process for FTOHs is oxidation initiated by reaction with photochemically generated hydroxyl (OH) radicals. utoronto.caacs.orgacs.org This degradation process is a well-established indirect source of the highly persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs) that are found globally in wildlife and humans. nih.govscispace.comresearchgate.net

Smog chamber experiments have demonstrated that the atmospheric oxidation of FTOHs yields a series of PFCAs. acs.orgacs.org The degradation of this compound would be expected to follow a similar pathway, ultimately forming persistent branched-chain PFCAs. This atmospheric transformation and subsequent deposition via rain or snow (wet deposition) or particle settling (dry deposition) is a key mechanism for the widespread dissemination of terminal PFAS compounds into aquatic and terrestrial ecosystems. nccoast.orgresearchgate.net

Applications in Materials Science and Chemical Formulations

Role as a Component in Specialized Chemical Formulations

The distinct properties of perfluoro-3,7-dimethyl-1-octanol make it a valuable component in the formulation of specialized chemical products that require high performance and stability.

The highly fluorinated carbon chain of this compound is inherently both hydrophobic (water-repellent) and oleophobic (oil-repellent). This dual repellency is a critical attribute for formulations used in surface treatments, protective coatings, and specialty cleaners. The presence of the hydroxyl (-OH) group can further allow for chemical interaction and bonding with surfaces, enhancing the durability of the repellent effect. This is a known strategy for creating robust, low-energy surfaces. acs.orgpops.int Fluorinated compounds are well-established for their ability to create surfaces that resist wetting by both water and oils. acs.org

Table 1: Comparative Wettability of Surfaces

| Surface Type | Water Contact Angle | Oil Contact Angle |

|---|---|---|

| Untreated | Low | Low |

| Hydrophobic | High | Low |

| Oleophobic | High | High |

| Surface treated with fluorinated compounds | Very High | High |

This compound possesses an amphiphilic nature due to its fluorinated, oil-repelling/water-repelling tail and its polar hydroxyl head. This structure allows it to function as a surfactant, reducing surface tension at the interface between two liquids or between a liquid and a solid. In industrial processes, such fluorinated surfactants are utilized for their exceptional stability and effectiveness, even at low concentrations. researchgate.net They can act as emulsifiers, dispersing agents, and wetting agents in various applications, including in the manufacturing of polymers and coatings. researchgate.netresearchgate.net

Integration into Advanced Materials

The integration of this compound into the matrix of other materials can lead to the creation of advanced materials with enhanced surface properties and performance characteristics.

This compound can be used to create surface modification coatings that impart low surface energy, leading to anti-fouling and self-cleaning properties. acs.org The hydroxyl group of the molecule can be reacted with other chemical species to covalently bond the fluorinated chain to a substrate, creating a durable and robustly modified surface. sfu.ca Such coatings are of interest for a wide range of applications, from marine coatings that prevent biofouling to protective films on electronic components. acs.org The use of fluorinated alcohols for surface modification has been demonstrated to yield high water contact angles, indicating significant hydrophobicity. sfu.ca

Table 2: Functional Groups in Surface Modification

| Functional Group | Role in Surface Modification |

|---|---|

| Perfluoroalkyl Chain | Provides low surface energy, hydrophobicity, and oleophobicity. |

| Hydroxyl (-OH) | Acts as a reactive site for grafting onto surfaces. |

In the synthesis of fluoropolymers, emulsifiers are crucial for stabilizing the polymer particles in the aqueous polymerization medium. rivm.nl While perfluoroalkanoic acids (PFOA) have historically been used for this purpose, there is a drive to find alternatives. rivm.nl Fluorinated alcohols like this compound could potentially serve as emulsifiers or processing aids in these processes. researchgate.net Their surfactant properties can help to control particle size and stability during polymerization. The branched structure of this compound may offer different performance characteristics compared to linear-chain fluorosurfactants.

Exploration in High-Performance Fluids and Lubricants

The chemical and thermal stability of perfluorinated compounds makes them candidates for use in high-performance fluids and lubricants, particularly in applications where conventional hydrocarbon-based products would fail. performancefluids.co.ukineris.fr While perfluoropolyethers (PFPEs) are more commonly used in this area, the unique structure of this compound could offer specific advantages. performancefluids.co.uk Its properties could be beneficial in formulating specialty lubricants for extreme temperature or pressure conditions, or as a hydraulic fluid in demanding environments. performancefluids.co.ukineris.fr

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Perfluoro-3,7-dimethyl-1-octanol

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. For a branched perfluoroalcohol like this compound, these techniques can elucidate its three-dimensional structure, the distribution of electrons, and its dynamic motions.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energetics. For this compound, DFT calculations would be crucial for understanding its fundamental chemical characteristics.

Research Focus:

Optimized Geometry: DFT would determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. The branched structure, with trifluoromethyl groups at the 3 and 7 positions, would likely lead to a complex, helical carbon backbone, a known feature of perfluoroalkanes.

Electronic Properties: Calculations would yield key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental for predicting reactivity. A large HOMO-LUMO gap would suggest high chemical stability, which is characteristic of per- and polyfluoroalkyl substances (PFAS).

Reactivity Descriptors: DFT can be used to calculate reactivity descriptors such as electronegativity, hardness, and softness. Studies on other branched perfluoroalkyl substances suggest that the tertiary carbons—where the trifluoromethyl groups are attached—could be sites of specific reactivity. acs.org For instance, the bond dissociation energies for C-F or C-C bonds can be calculated to predict thermal degradation pathways. researchgate.net

Spectroscopic Properties: DFT can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would aid in the experimental identification and characterization of the compound.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the types of data that would be generated from DFT calculations. Actual values require specific computational studies.

| Property | Predicted Value/Information | Significance |

| Optimized Geometry | Helical backbone with specific C-C, C-F, C-O, O-H bond lengths and angles. | Defines the molecule's fundamental shape and steric profile. |

| HOMO-LUMO Energy Gap | Expected to be large. | Indicates high kinetic stability and low reactivity, a hallmark of PFAS compounds. |

| Mulliken Atomic Charges | Negative charges on fluorine and oxygen atoms; positive charges on carbon atoms. | Reveals the polarity of bonds and the electrostatic potential surface, which influences intermolecular interactions. |

| Bond Dissociation Energies | Calculation of the energy required to break specific C-C and C-F bonds. Tertiary C-F bonds might be weaker than primary or secondary ones. | Helps in predicting the most likely pathways for thermal or chemical degradation. acs.org |

| Calculated pKa | Expected to be lower (more acidic) than non-fluorinated alcohols due to the strong electron-withdrawing effects of the perfluoroalkyl chain. Studies on other fluoroalcohols confirm this trend. nih.gov | Determines the ionization state of the alcohol group in different environments, which is critical for understanding its environmental transport and biological interactions. |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. For this compound, MD simulations are essential for understanding its conformational flexibility and how it interacts with other molecules, such as water or organic solvents.

Research Focus:

Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of this compound or its interactions with solvent molecules. This is key to understanding its bulk properties, such as density and viscosity, as well as its solubility. Simulations of other perfluorinated alcohols have shown they exhibit rich aggregation behavior, forming clusters and nano-segregated structures in the liquid phase. core.ac.uk

Solvation Free Energy: By simulating the molecule in different solvents (e.g., water and octanol), MD can be used to calculate the free energy of solvation. This data is fundamental for predicting partition coefficients, which are critical for environmental modeling. manchester.ac.uk

Prediction of Environmental and Application-Specific Properties

Computational methods are invaluable for predicting how a chemical will behave in the environment or in specific applications, especially when experimental data is scarce.

Polyparameter Linear Free Energy Relationships (pp-LFERs) are models that predict partitioning behavior based on a set of substance-specific descriptors. udayton.edu These descriptors quantify a molecule's capacity for various intermolecular interactions (e.g., hydrogen bonding, dipolarity).

Research Focus:

Descriptor Calculation: The first step would be to determine the pp-LFER descriptors for this compound, which include: E (excess molar refraction), S (dipolarity/polarizability), A (hydrogen bond acidity), B (hydrogen bond basicity), and V (McGowan characteristic volume). These can be estimated using computational software or derived from experimental measurements on related compounds.

Partition Constant Prediction: Once the descriptors are known, they can be inserted into established pp-LFER equations to predict various partition coefficients, such as the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa). nih.gov These values are essential for assessing the environmental distribution of the chemical. Given its structure, this compound is expected to be hydrophobic, resulting in a high log Kow value.

Table 2: Illustrative pp-LFER for Predicting Octanol-Water Partition Coefficient (log Kow) This table presents a generic pp-LFER equation and hypothetical descriptors for this compound to illustrate the methodology.

| Descriptor | Hypothetical Value | Description |

| E | ~0.8 - 1.2 | Encodes van der Waals and dispersion interactions. Expected to be significant due to the large number of fluorine atoms. |

| S | ~0.5 - 1.0 | Represents dipolarity and polarizability. The C-F bonds are polar, but the molecule's symmetry may reduce the overall dipole moment. |

| A | ~0.3 - 0.6 | Hydrogen bond acidity. The hydroxyl proton is the primary H-bond donor, and its acidity is enhanced by the fluorinated chain. |

| B | ~0.1 - 0.3 | Hydrogen bond basicity. The oxygen atom is an H-bond acceptor, but its basicity is significantly reduced by the electron-withdrawing fluoroalkyl groups. |

| V | ~2.5 - 3.0 | McGowan characteristic volume (in cm³/mol / 100). Directly related to molecular size. |

| log Kow | Predicted > 4.0 | Calculated using the equation: log Kow = c + eE + sS + aA + bB + vV. The coefficients (c, e, s, a, b, v) are specific to the octanol-water system. The high predicted value indicates strong lipophilicity. |

Equations of State (EOS) are thermodynamic models that describe the relationship between temperature, pressure, and volume for a substance. The Peng-Robinson EOS is a widely used model in chemical engineering for predicting the phase behavior of pure substances and mixtures, such as vapor-liquid equilibria. nih.govscielo.br

Research Focus:

Pure Component Properties: To use the Peng-Robinson EOS, critical properties (critical temperature, critical pressure) and the acentric factor of this compound are required. researchgate.net These are often unknown and must be estimated, for example, by using group contribution methods (see section 8.2.3).

Phase Behavior Prediction: With the necessary input parameters, the EOS can be used to predict the vapor pressure of the pure compound at different temperatures and to model its phase behavior in mixtures with other substances (e.g., supercritical carbon dioxide). researchgate.net This is vital for designing and optimizing industrial processes like purification or formulation.

Group Contribution Methods (GCMs) are predictive techniques that estimate the macroscopic properties of a substance by summing the contributions of its individual functional groups. ddbst.com These methods are particularly useful when experimental data is unavailable.

Research Focus:

Molecular Fragmentation: The structure of this compound would be broken down into its constituent functional groups (e.g., -CH2OH, >CF-, -CF2-, -CF3).

Property Estimation: The contributions of each group, available from established GCM databases (like those by Joback and Reid, or Constantinou and Gani), are summed to estimate key physical properties. This is a primary method for obtaining the critical temperature (Tc), critical pressure (Pc), and acentric factor (ω) needed for equations of state like the Peng-Robinson model. While standard group definitions for fluorinated compounds can be limited, existing methods have been successfully applied to a range of organic compounds. ddbst.com

Structure-Activity Relationship (SAR) Studies for Perfluorinated Alcohols

Structure-activity relationship (SAR) studies for perfluorinated alcohols, a subset of per- and polyfluoroalkyl substances (PFAS), are critical for understanding their environmental fate, behavior, and potential biological activity. While direct SAR studies on this compound are not extensively available in public literature, principles can be derived from research on related perfluorinated compounds, such as linear fluorotelomer alcohols (FTOHs) and perfluorinated carboxylic acids (PFCAs), to infer its likely characteristics. The key molecular features that determine the activity of these compounds are the length of the perfluorinated carbon chain, the nature of the functional group, and the presence and position of branching.

Influence of Perfluorinated Chain Length

A predominant theme in the SAR of perfluorinated compounds is the profound influence of the fluorinated chain length on their properties and biological activity. Generally, as the length of the perfluorocarbon chain increases, so does the compound's persistence and bioaccumulative potential. nih.gov For instance, studies on perfluorinated carboxylic acids (PFCAs) and perfluorinated sulfonic acids (PFSAs) have demonstrated that longer-chain compounds (typically C8 and above) are more toxic than shorter-chain compounds (C4-C7). nih.gov

In a study evaluating the developmental effects of various PFCs on zebrafish embryos, compounds with an eight-carbon (C8) chain were found to be more toxic than those with a four-carbon (C4) chain. nih.gov This trend is often linked to how these molecules interact with biological systems. For example, in studies of in vitro interference with rat liver mitochondrial respiration, the potency of perfluorocarboxylic acids to disrupt mitochondrial function increased with carbon chain length, with a significant inflection point noted between six- and eight-carbon compounds. nih.gov

Table 1: Effect of Chain Length and Functional Group on the Toxicity of Selected Perfluorinated Compounds in Zebrafish Embryos (Danio rerio)

| Compound | Abbreviation | Carbon Chain Length | Functional Group | Relative Toxicity |

|---|---|---|---|---|

| Perfluorobutanoic acid | PFBA | C4 | Carboxyl | Less Toxic |

| Perfluorobutane sulfonate | PFBS | C4 | Sulfonate | Less Toxic |

| Perfluorooctanoic acid | PFOA | C8 | Carboxyl | More Toxic |

| Perfluorooctane sulfonate | PFOS | C8 | Sulfonate | More Toxic |

Influence of the Alcohol Functional Group

The alcohol functional group (-CH₂CH₂OH) in fluorotelomer alcohols is a critical determinant of their environmental behavior, particularly their degradation pathways. Unlike the highly stable perfluorinated chain, the non-fluorinated ethanol (B145695) moiety is susceptible to microbial attack. acs.orgmdpi.com FTOHs are known precursors to the highly persistent PFCAs. mst.dkpurdue.edu The biodegradation of FTOHs, such as 8:2 FTOH, is predicted to proceed through a series of transformations of the ethanol group, ultimately yielding the corresponding PFCA, in this case, perfluorooctanoic acid (PFOA). acs.org

Studies have shown that 8:2 FTOH can be biodegraded in soil and by microbial cultures, with PFOA identified as a major metabolite. mst.dk The rate of this transformation can be influenced by environmental conditions, such as the presence of other easily metabolized carbon sources. mst.dkpurdue.edu Furthermore, there is evidence that under certain conditions, microorganisms can mineralize the perfluorinated carbon chain itself, leading to the formation of shorter-chain fluorinated acids. nih.gov In addition to biodegradation, FTOHs are volatile enough to undergo long-range atmospheric transport, where they can be oxidized to form PFCAs. nih.gov

Influence of Branching

The structure of this compound is distinguished by its branched nature, with methyl groups at the 3 and 7 positions. The presence of branching in the carbon chain can significantly alter a compound's physical-chemical properties and its metabolic fate compared to its linear counterpart. Commercial production of perfluorinated substances can result in mixtures containing both linear and branched isomers. mst.dk

Branching can influence how a compound is metabolized. For example, the metabolism of fatty acids typically occurs via β-oxidation for linear chains. However, for branched-chain fatty acids, an alternative pathway, α-oxidation, can be involved. ewg.org This suggests that the biodegradation of a branched perfluorinated alcohol like this compound might follow different or more complex pathways than a linear FTOH. The presence of methyl branches may sterically hinder the enzymatic processes that lead to degradation, potentially affecting its persistence and the nature of its metabolites. While linear isomers of perfluorononanoic acid (PFNA) found in polar bear liver have been attributed to telomer-based products, the observation of both branched and linear isomers of PFOA suggests multiple sources or different degradation pathways for branched precursors. nih.gov

Atomistic molecular dynamics simulations have shown that the stiffness of perfluorinated chains promotes a high tendency to aggregate and form organized structures, a characteristic that is likely influenced by branching. nih.gov This intrinsic tendency to aggregate could affect the compound's environmental partitioning and interaction with biological membranes.

Table 2: Research Findings on the Biodegradation of Fluorotelomer Alcohols (FTOHs)

| FTOH Studied | Key Research Finding | Primary Metabolites | Reference |

|---|---|---|---|

| 8:2 FTOH | Undergoes aerobic biodegradation in microbial cultures and soil. | Perfluorooctanoic acid (PFOA), Telomer acids | mst.dk |

| 8:2 FTOH | Microbial mineralization of the perfluorinated carbon chain is possible, yielding shorter-chain PFCAs. | Perfluorohexanoic acid (PFHxA), 14CO₂ | nih.gov |

| Telomer Alcohol Mixture | Biodegradation occurs via β-oxidation for even-numbered chain acids and α-oxidation for odd-numbered or branched acids. | Even- and odd-numbered PFCAs (C₅ to C₁₂) | ewg.org |

| 8:2 FTOH | Atmospheric degradation via reaction with OH radicals is a significant source of PFCAs in remote regions. | PFOA, PFNA, and shorter-chain PFCAs | nih.gov |

Research Gaps and Emerging Research Avenues

Underexplored Synthetic Pathways for Structurally Complex Perfluorinated Alcohols

The synthesis of structurally complex perfluorinated alcohols like Perfluoro-3,7-dimethyl-1-octanol presents considerable challenges, and consequently, many potential synthetic routes remain underexplored. Traditional methods for creating perfluorinated compounds often lack the precision needed for complex, branched structures.

Current Challenges and Research Opportunities:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral fluorinated alcohols is a significant hurdle. researchgate.net New enzymatic and chemoenzymatic strategies are emerging that could allow for the creation of specific enantiomers of complex alcohols, which may have unique properties and applications. researchgate.net

Novel Fluorination Reagents: The discovery and application of new reagents for deoxyfluorination and trifluoromethylation could open up more direct and efficient synthetic pathways. nih.gov

Building Block Approach: A more developed strategy using smaller, readily available fluorinated building blocks could provide a modular and flexible approach to constructing complex structures like this compound. researchgate.net

Further research into these areas could lead to more efficient, scalable, and environmentally benign methods for producing this and other structurally diverse perfluorinated alcohols.

Development of Novel High-Resolution Analytical Methodologies for Trace Detection

The detection and quantification of specific PFAS isomers at trace levels in complex environmental and biological matrices is a significant analytical challenge. While methods exist for common linear PFAS, branched-chain compounds like this compound require more sophisticated approaches.

Key Areas for Development:

High-Resolution Mass Spectrometry (HRMS): The application of techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry is crucial for identifying novel and unknown PFAS. researchgate.netacs.orgnih.gov Developing specific HRMS methods for this compound would enable its detection in environmental samples and help to understand its distribution and fate.

Chromatographic Separation: Improving liquid chromatography (LC) methods is necessary to separate the various isomers of branched PFAS from other contaminants. nih.gov This is essential for accurate quantification and to avoid interferences from other compounds in the sample. nih.gov

Fluorine-Specific Detectors: The development of sensitive, fluorine-specific detectors, such as advanced applications of inductively coupled plasma mass spectrometry (ICP-MS), could help in the screening for and identification of a wider range of fluorinated compounds, including those that are not easily ionized by traditional methods. researchgate.net

These advancements are critical for monitoring the environmental presence of such compounds and for understanding potential exposure pathways.

In-depth Mechanistic Studies of Environmental Attenuation and Transformation

The environmental fate of perfluorinated compounds is of great concern due to their persistence. While much is known about the transformation of fluorotelomer alcohols (FTOHs) to perfluorocarboxylic acids (PFCAs), the specific pathways for branched alcohols are less understood. nih.govrsc.orgnih.gov

Research Imperatives:

Biotransformation Pathways: Detailed studies are needed to determine if and how this compound is transformed by microorganisms in various environmental compartments, such as soil, sediment, and wastewater treatment systems. nih.govnih.gov It is known that some FTOHs can biodegrade to form persistent PFCAs. nih.gov

Abiotic Degradation: Investigation into abiotic degradation mechanisms, such as photolysis and hydrolysis, is also necessary to build a complete picture of the environmental persistence of this compound. rsc.org

Adsorption and Transport: Understanding how the branched structure of this compound affects its adsorption to soil and sediment particles and its transport in water is crucial for predicting its environmental mobility. cswab.org

A deeper understanding of these mechanisms will allow for more accurate environmental risk assessments.

Exploration of Advanced Non-Biological Applications in Emerging Technologies

The unique properties of perfluorinated compounds, such as their high thermal stability, chemical inertness, and surface activity, make them candidates for a variety of advanced applications. While the primary uses of many PFAS have been in consumer products, there is growing interest in their potential in high-tech fields. researchgate.net

Potential Areas of Application:

Advanced Materials: Perfluorinated alcohols can be used as building blocks for novel polymers and materials with specialized properties, such as in the electronics industry or for advanced coatings. researchgate.net

Specialty Solvents: The low nucleophilicity and high hydrogen-bond donor strength of some perfluorinated alcohols make them useful as specialty solvents in chemical synthesis and analysis. researchgate.net

Emerging Treatment Technologies: While many PFAS are the target of remediation, some could potentially be used in emerging technologies for environmental applications, for example, in advanced oxidation processes or specialized separation membranes. researchgate.netresearchgate.netmdpi.com

Research in this area could uncover high-value applications for this compound that leverage its specific structural features.

Further Theoretical and Computational Investigation into Material Properties and Reactivity

Theoretical and computational chemistry provides a powerful tool for predicting the properties and behavior of molecules, which can guide experimental work and accelerate research. For a compound like this compound, where experimental data is scarce, computational studies are particularly valuable.

Key Research Directions:

Property Prediction: Computational models can be used to predict key physicochemical properties, such as vapor pressure, water solubility, and partitioning coefficients, which are essential for understanding its environmental fate and potential applications. acs.org

Reactivity and Stability: Quantum chemical calculations can provide insights into the reactivity of the alcohol functional group and the stability of the carbon-fluorine bonds, helping to predict potential transformation products. ims.ac.jp

Intermolecular Interactions: Simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding and fluorous interactions, which govern the compound's behavior in different environments and its potential to self-assemble or interact with other molecules. aip.orgacs.org

These theoretical investigations can provide a foundational understanding of this compound, paving the way for more targeted and efficient experimental studies.

Data Tables

Table 1: Key Research Gaps for this compound

| Research Area | Specific Gap | Potential Impact |

|---|---|---|

| Synthesis | Lack of stereoselective and efficient synthetic routes for branched perfluorinated alcohols. researchgate.netnih.govresearchgate.net | Development of novel materials and pharmaceuticals with tailored properties. |

| Analytical Methods | Need for high-resolution, isomer-specific detection methods for trace analysis in complex matrices. researchgate.netnih.govnih.gov | Accurate environmental monitoring and exposure assessment. |

| Environmental Fate | Limited understanding of biotic and abiotic transformation pathways and mobility. nih.govrsc.orgnih.gov | Improved environmental risk assessment and management strategies. |

| Applications | Underexplored potential in advanced, non-biological technologies. researchgate.netresearchgate.netresearchgate.net | Discovery of high-value applications in electronics, materials science, and specialty chemicals. |

| Computational Studies | Scarcity of theoretical data on physicochemical properties, reactivity, and intermolecular interactions. acs.orgaip.orgacs.org | Guidance for experimental research and a deeper understanding of molecular behavior. |

Table 2: Emerging Research Avenues

| Research Avenue | Description | Relevant Fields |

|---|---|---|

| Green Synthetic Chemistry | Development of sustainable synthetic methods using enzymatic catalysis or novel, less hazardous reagents. researchgate.net | Organic Chemistry, Biotechnology |

| Non-Targeted Environmental Analysis | Use of advanced mass spectrometry to screen for and identify novel branched PFAS in the environment. researchgate.netacs.org | Analytical Chemistry, Environmental Science |

| Mechanistic Toxicology | Investigation of the specific biological activities and potential toxicity of branched-chain perfluorinated alcohols. oup.com | Toxicology, Biochemistry |

| Fluorine-Rich Materials Science | Design and synthesis of new polymers and self-assembled materials based on complex fluorinated building blocks. researchgate.net | Materials Science, Polymer Chemistry |

| Predictive Computational Modeling | Application of quantum mechanics and molecular dynamics to forecast the properties and environmental behavior of data-poor PFAS. acs.orgims.ac.jp | Computational Chemistry, Environmental Modeling |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of Perfluoro-3,7-dimethyl-1-octanol?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorination patterns and branching. Compare chemical shifts with known perfluorinated analogs (e.g., perfluorohexyl ethanol, CAS 647-42-7) to validate structural integrity .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) in negative ion mode is critical for verifying molecular weight (e.g., CHFO, MW 364.10) and detecting impurities like residual acids or sulfonates .

-

Chromatography : Pair gas chromatography (GC) with electron capture detection (ECD) or liquid chromatography-tandem MS (LC-MS/MS) for purity analysis, especially when quantifying trace degradation products .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHFO | |

| CAS Number | 647-42-7 | |

| Density (25°C) | 1.651 g/mL |

Q. How can researchers design experiments to study the anaerobic degradation of this compound?

- Methodological Answer :

- Microbial Consortia : Use nitrate-reducing bacteria (e.g., Pseudomonas citronellolis DSM 50332) in anaerobic chambers with controlled electron acceptors (e.g., NO). Monitor degradation via fluoride ion-selective electrodes or LC-MS/MS for intermediates .

- Isotopic Labeling : Incorporate -labeled substrates to track metabolic pathways, as demonstrated for perfluoroalkyl acids (PFAAs) .

- Caution : Fluorinated alcohols may resist degradation compared to non-fluorinated analogs (e.g., 3,7-dimethyl-1-octanol). Validate findings with abiotic controls to rule out chemical hydrolysis .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its phase behavior in high-pressure systems?

- Methodological Answer :

-

Vapor-Liquid Equilibria (VLE) : Use static or recirculation apparatus to measure bubble/dew points under CO-rich conditions. For example, Latsky & Schwarz (2019) modeled phase equilibria for structurally similar alcohols (e.g., 3,7-dimethyl-1-octanol + CO) using the Peng-Robinson equation of state .

-

Data Interpretation : Compare experimental results with predictive models (e.g., UNIFAC) to account for fluorination-induced polarity changes. Note deviations in critical parameters due to fluorine's electronegativity .

- Data Table :

| System Studied | Temperature Range | Pressure Range | Key Finding |

|---|---|---|---|

| CO + 1-decanol + 3,7-dimethyl-1-octanol | 313–353 K | 5–15 MPa | Fluorinated alcohols reduce CO solubility by 20–30% vs. non-fluorinated analogs |

Q. What contradictions exist in environmental persistence data for this compound, and how can they be resolved?

- Methodological Answer :

- Contradiction : Some studies report rapid degradation in aerobic soils, while others note persistence in aquatic systems. This may stem from variable microbial communities or fluorination degree .

- Resolution : Conduct comparative assays across matrices (soil, water, sediment) using standardized OECD guidelines. Employ NMR to quantify defluorination rates and identify stable metabolites (e.g., perfluorinated acids) .

- Case Study : A 2024 review highlighted 3,7m2-PFOA (a related acid) as a persistent metabolite, suggesting analogous pathways for the alcohol form .

Q. How can researchers optimize synthetic routes to this compound while minimizing toxic byproducts?

- Methodological Answer :

- Electrochemical Fluorination (ECF) : Adjust voltage and HF ratios to favor alcohol formation over acids (e.g., perfluoro-3,7-dimethyloctanoic acid, CAS 172155-07-6). Monitor via in-line IR spectroscopy for real-time byproduct detection .

- Green Chemistry : Replace perfluorooctane sulfonyl fluoride (POSF) precursors with shorter-chain alternatives (C6) to reduce bioaccumulation risks .

- Yield Data : Pilot studies report 60–70% yields using ECF, with <5% residual acids after distillation .

Methodological Notes

- Advanced Techniques : Prioritize isotopic labeling and computational modeling to address fluorination-specific challenges.

- Regulatory Compliance : Adhere to REACH and OECD protocols for environmental toxicity assays, especially given the compound’s structural similarity to SVHCs (Substances of Very High Concern) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.